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Compound of Interest

Compound Name:
2-(chloromethyl)-1,3-

dimethoxyBenzene

CAS No.: 71819-90-4

Cat. No.: B1281117 Get Quote

Executive Summary & Compound Identity
2-(Chloromethyl)-1,3-dimethoxybenzene is a critical electrophilic intermediate used in the

synthesis of resorcinarenes, crown ethers, and sterically hindered phosphine ligands.[1] Its

structure features a benzene ring substituted with two methoxy groups at the 1 and 3 positions,

and a reactive chloromethyl group at the 2 position.[1]

This substitution pattern creates a

symmetry plane perpendicular to the aromatic ring (passing through C2 and C5). This
symmetry significantly simplifies the NMR spectra, rendering the protons and carbons at
positions 4 and 6 equivalent, and the two methoxy groups equivalent.[1]
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Property Data

IUPAC Name 2-(Chloromethyl)-1,3-dimethoxybenzene

Common Synonym 2,6-Dimethoxybenzyl chloride

CAS Registry Number 71819-90-4

Molecular Formula

Molecular Weight 186.63 g/mol

Appearance
White crystalline solid or colorless oil (purity

dependent)

Synthesis & Sample Preparation Context
The spectral data below corresponds to material synthesized via the N-chlorosuccinimide

(NCS) / Dimethyl sulfide (DMS) protocol. This method is preferred over traditional

HCl/Formaldehyde chloromethylation because it avoids electrophilic aromatic substitution at

the activated 4-position (which yields the unwanted 2,4-dimethoxybenzyl chloride isomer).

Recommended Sample Preparation
Solvent: Chloroform-d (

, 99.8% D)[1]

Concentration: 10–15 mg in 0.6 mL solvent.

Internal Standard: Tetramethylsilane (TMS,

0.00 ppm) or residual

(

7.26 ppm).

Stability Warning: The benzylic chloride is reactive. Avoid protic solvents (MeOH,

) which may cause solvolysis to the alcohol or ether.[1]
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H NMR Spectral Data (400 MHz, )
The proton spectrum exhibits a classic

aromatic system (appearing as a triplet and a doublet) due to the plane of symmetry.

Data Summary Table
Chemical
Shift (

, ppm)

Multiplicity Integration

Coupling
Constant (

, Hz)

Assignment
Structural
Logic

7.37
Triplet (

)
1H Hz H5

Meta to OMe

groups; Para

to

. Least

shielded

aromatic

proton.

6.67
Doublet (

)
2H Hz H4, H6

Ortho to OMe

groups.[1]

Electron-rich

due to

resonance

donation from

Oxygen.

4.90
Singlet (

)
2H —

Ar-C

-Cl

Deshielded

by Cl and

aromatic ring

current.

3.99
Singlet (

)
6H — -OC

Two

equivalent

methoxy

groups.[2]

Spectral Interpretation
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Aromatic Region (6.5 – 7.5 ppm): The signal at 7.37 ppm corresponds to H5. It is a triplet

because it couples to the two adjacent protons (H4 and H6). The signal at 6.67 ppm

represents H4 and H6. They appear upfield relative to benzene (7.26 ppm) because they are

ortho to the electron-donating methoxy groups.

Benzylic Region (~4.9 ppm): The sharp singlet at 4.90 ppm is diagnostic of the chloromethyl

group located between two substituents. This is slightly downfield compared to unsubstituted

benzyl chloride (~4.6 ppm) due to steric compression and electronic effects from the flanking

methoxy groups.

Methoxy Region (~4.0 ppm): A strong singlet integrating to 6 protons confirms the presence

of two equivalent methyl ethers.

C NMR Spectral Data (100 MHz, )
The carbon spectrum displays only 6 unique signals despite the molecule containing 9

carbons, confirming the molecular symmetry.[1]

Data Summary Table
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Shift (

, ppm)
Carbon Type Assignment Structural Logic

158.5 Quaternary (Cq) C1, C3

Ipso-C to Oxygen.

Highly deshielded by

electronegative

oxygen.

130.2 Methine (CH) C5

Meta to OMe.

Matches typical

benzene CH shift,

slightly deshielded by

para-alkyl.[1]

114.2 Quaternary (Cq) C2

Ipso-C to

. Shielded relative to

C1/C3. The "ipso"

shift is counter-

balanced by the

shielding effect of two

ortho methoxy groups.

103.7 Methine (CH) C4, C6

Ortho to OMe. Highly

shielded due to

electron donation from

Oxygen lone pairs.[1]

55.9
Methyl (

)

-O Typical methoxy

carbon shift.

35.7
Methylene (

)

Ar-

-Cl

Benzylic carbon

attached to Chlorine.

Structural Visualization & Logic Flow
The following diagrams illustrate the assignment logic and the synthesis pathway used to

generate the reference material.
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Synthesis Pathway (Reference Material)

NMR Assignment Logic

2,6-Dimethoxybenzoic Acid 2,6-Dimethoxybenzyl Alcohol

LiAlH4
Reduction 2-(Chloromethyl)-1,3-dimethoxybenzene

(Target)

NCS / DMS
(Avoids ring chlorination)

C2v Symmetry Plane

1H Signals

Equivalency:
H4 = H6

OMe(1) = OMe(3)

13C Signals

Equivalency:
C4 = C6
C1 = C3

Click to download full resolution via product page

Caption: Synthesis pathway ensuring regiospecificity and logical flow of NMR assignment

based on molecular symmetry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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